1H-imidazole-4-sulfonic acid hydrochloride

Vue d'ensemble

Description

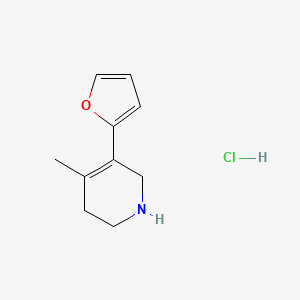

“1H-imidazole-4-sulfonic acid hydrochloride” is a chemical compound with the molecular formula C3H5ClN2O3S . It has a molecular weight of 184.6 . It is a solid in physical form .

Molecular Structure Analysis

The InChI code for “1H-imidazole-4-sulfonic acid hydrochloride” is 1S/C3H4N2O3S.ClH/c6-9(7,8)3-1-4-2-5-3;/h1-2H,(H,4,5)(H,6,7,8);1H . The canonical SMILES structure is C1=C(NC=N1)S(=O)(=O)O.Cl .

Physical And Chemical Properties Analysis

“1H-imidazole-4-sulfonic acid hydrochloride” has a molecular weight of 184.60 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1 . The exact mass is 183.9709409 g/mol . The monoisotopic mass is also 183.9709409 g/mol . The topological polar surface area is 91.4 Ų . The heavy atom count is 10 . The compound is covalently bonded and consists of 2 units .

Applications De Recherche Scientifique

Synthesis of Imidazole-Based Molecules

- Scientific Field: Organic Chemistry

- Application Summary: Imidazole-based compounds are a series of heterocyclic compounds that exhibit a wide range of biological and pharmaceutical activities . They are used in biochemistry, coordination chemistry, material science, industrial applications, and pharmaceutical chemistry .

- Methods of Application: Sonochemistry, a novel and green technique, has emerged as a promising method for organic synthesis. It enhances reaction rates, improves yields, and reduces the use of hazardous solvents . Ultrasound-assisted reactions have been applied in the preparation of imidazole derivatives .

- Results or Outcomes: The use of sonochemistry in the synthesis of imidazole-based compounds has demonstrated greater benefits and provided a new strategy .

Enhancing the Performance of Perovskite Solar Cells

- Scientific Field: Material Science

- Application Summary: 4-(Trifluoromethyl)-1H-imidazole (THI) was introduced into the perovskite precursor solution as a passivation agent . This is used to enhance the performance of perovskite solar cells .

- Methods of Application: THI, a typical amphoteric compound, coordinates with Lewis acid Pb2+, leading to the reduction in defect density and increase in crystallinity of perovskite films .

- Results or Outcomes: The power conversion efficiency (PCE) of perovskite solar cells increased from 16.49% to 18.97% due to the simultaneous enhancement of open-circuit voltage (VOC), short circuit current density (JSC) and fill factor (FF) .

Catalyst in the Synthesis of Imidazole Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: Imidazole-based compounds can be used as catalysts in the synthesis of imidazole derivatives . This is particularly useful in the creation of new molecules for pharmaceutical applications .

- Methods of Application: A novel acidic ionic liquid, [2-(imm)-4-{b(immh)m}c][HSO 4] 3, was applied as the catalyst in the synthesis of 2,4,5-trisubstituted imidazole derivatives .

- Results or Outcomes: The use of this catalyst has been reported to be effective in the synthesis of 2,4,5-trisubstituted imidazole derivatives .

Industrial Applications

- Scientific Field: Industrial Chemistry

- Application Summary: Imidazole and its derivatives are widely used in industrial applications . They are used as corrosion inhibitors in the metal industry, as stabilizers in photography, and as intermediates in the manufacture of dyes, textiles, and resins .

- Methods of Application: The specific methods of application vary depending on the industry. For example, in the metal industry, imidazole derivatives can be added to solutions to prevent corrosion .

- Results or Outcomes: The use of imidazole derivatives in these industries has proven to be effective and beneficial .

Propriétés

IUPAC Name |

1H-imidazole-5-sulfonic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O3S.ClH/c6-9(7,8)3-1-4-2-5-3;/h1-2H,(H,4,5)(H,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWDDQLLGMFOEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)S(=O)(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-imidazole-4-sulfonic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1448208.png)

![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1448213.png)

![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)

![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)

![6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1448222.png)